APS-2-79 hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

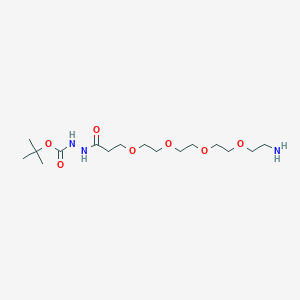

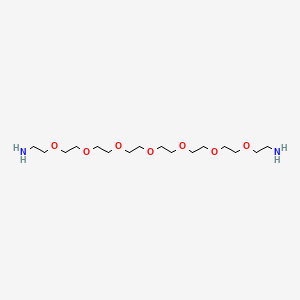

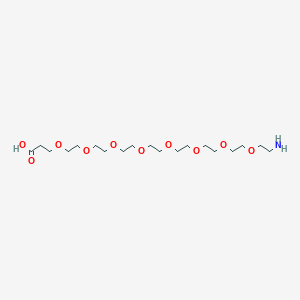

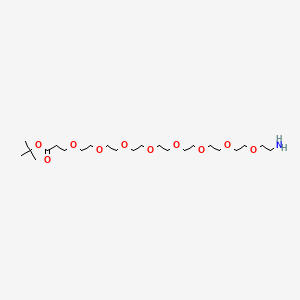

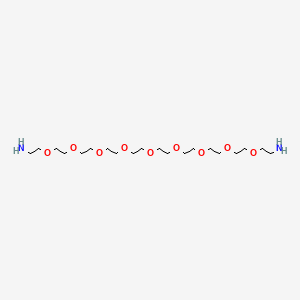

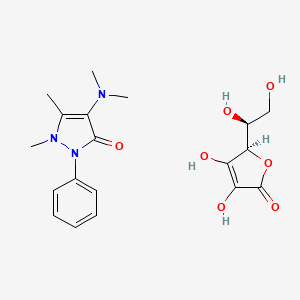

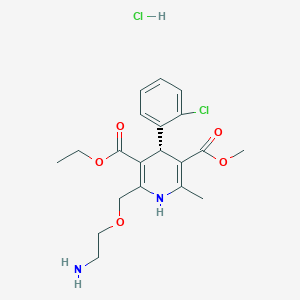

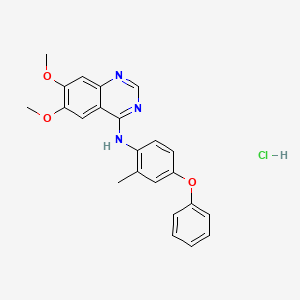

The molecular formula of APS-2-79 hydrochloride is C23H22ClN3O3 . The molecular weight is 423.89 . The SMILES string representation isCC1=CC(OC2=CC=CC=C2)=CC=C1NC3=C4C=C(OC)C(OC)=CC4=NC=N3.Cl . Chemical Reactions Analysis

APS-2-79 hydrochloride is known to inhibit ATP biotin binding to KSR2 within the KSR2-MEK1 complex . It also suppresses KSR-stimulated MEK and ERK phosphorylation in 293H cells . In Ras mutant cell lines, APS-2-79 enhances the efficacy of the clinical MEK inhibitor trametinib .Physical And Chemical Properties Analysis

APS-2-79 hydrochloride is a solid substance . It is soluble in DMSO at 10 mg/mL . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Stabilizer of the Kinase Suppressor of Ras (KSR) Inactive State

APS-2-79 hydrochloride acts as a stabilizer of the Kinase suppressor of Ras (KSR) inactive state . KSR is a MAPK scaffold that is regulated allosterically by dimerization with RAF .

Inhibition of Oncogenic Ras Signaling

The compound results in the inhibition of oncogenic Ras signaling . This makes it a valuable tool in the study of cancers that involve the Ras signaling pathway .

Antagonizing the Ras–MAPK Pathway

APS-2-79 hydrochloride is known to antagonize the Ras–MAPK pathway . This pathway is critical in cell division and growth, and its dysregulation is often associated with cancer .

Binding to the KSR Active Site

The compound was found to bind to the KSR active site with an IC50 value of 120 nM . This suggests that APS-2-79 hydrochloride could be used to study the function of KSR and its role in the Ras-MAPK pathway .

Antagonizing MEK (MAPKK) Phosphorylation by RAF

APS-2-79 hydrochloride has been shown to antagonize MEK (MAPKK) phosphorylation by RAF . This indicates its potential use in studying the regulation of the MAPK pathway .

Increasing the Potency of Several MEK Inhibitors

In Ras mutant cell lines, APS-2-79 hydrochloride increased the potency of several MEK inhibitors . This suggests that it could be used in combination with other drugs to enhance their effectiveness .

Wirkmechanismus

Target of Action

APS-2-79 HCl primarily targets the Kinase Suppressor of Ras (KSR) and MEK . KSR is a scaffold protein in the MAPK pathway, and its regulation is allosterically controlled by dimerization with RAF . MEK, on the other hand, is a key component of the MAPK/ERK pathway .

Mode of Action

APS-2-79 HCl acts as a MAPK antagonist, modulating KSR-dependent MAPK signaling . It achieves this by antagonizing RAF heterodimerization and the conformational changes required for the phosphorylation and activation of KSR-bound MEK . Specifically, APS-2-79 HCl inhibits ATP biotin binding to KSR2 within the KSR2-MEK1 complex, with an IC50 of 120 nM .

Biochemical Pathways

The compound primarily affects the MAPK/ERK pathway . By stabilizing the KSR inactive state, APS-2-79 HCl antagonizes oncogenic Ras-MAPK signaling . This results in the disruption of the signaling pathway, thereby inhibiting the proliferation of cancer cells .

Result of Action

APS-2-79 HCl’s action results in the suppression of KSR-stimulated MEK and ERK phosphorylation . In cell lines with Ras mutations, APS-2-79 HCl enhances the efficacy of several MEK inhibitors . This indicates its potential use in combination therapies for cancer treatment.

Action Environment

The action, efficacy, and stability of APS-2-79 HCl can be influenced by various environmental factors. For instance, storage conditions can affect its stability . Additionally, the presence of Ras mutations in cell lines can influence its efficacy . More research is needed to fully understand how different environmental factors can impact the action of APS-2-79 HCl.

Safety and Hazards

APS-2-79 hydrochloride is known to be a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name |

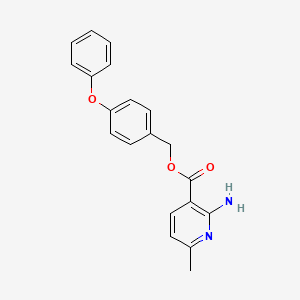

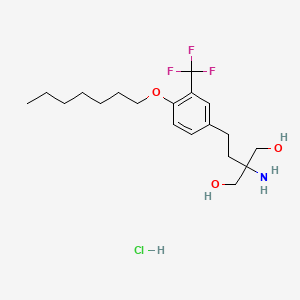

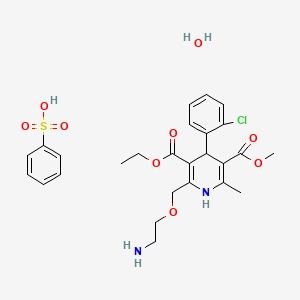

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXKSHWZJNNZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

APS-2-79 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.